molecular formula C14H16N2O4 B2541860 N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide CAS No. 2189963-73-1

N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide

Cat. No. B2541860
CAS RN: 2189963-73-1
M. Wt: 276.292
InChI Key: HPDLZZZYZVILOA-UHFFFAOYSA-N
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Description

N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide, also known as CMH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMH is a small molecule that has been synthesized through a multistep process and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide has been shown to inhibit the NF-kB signaling pathway, which is involved in the regulation of inflammation and cancer cell growth. N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide has been found to exhibit various biochemical and physiological effects. N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide in lab experiments is its low toxicity. N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide has been found to be well-tolerated in animal studies, with no significant adverse effects observed. Another advantage of using N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide is its versatility. N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide can be used in various assays to study its biological activities. However, one of the limitations of using N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide is its solubility. N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide has low solubility in water, which can make it difficult to use in some assays.

Future Directions

There are several future directions for the study of N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide. One direction is to investigate the potential of N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide as a therapeutic agent for cancer and inflammation. Another direction is to study the mechanism of action of N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide in more detail to better understand its biological activities. Additionally, future studies could focus on optimizing the synthesis of N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide to improve its yield and purity. Finally, more studies are needed to investigate the potential of N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide as a therapeutic agent for diabetes.

Synthesis Methods

The synthesis of N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide involves a multistep process that starts with the synthesis of 6-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid. This is followed by the synthesis of 2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-(1-cyano-2-hydroxyethyl)amine to yield N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide. The synthesis of N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide has been optimized to yield high purity and high yields.

Scientific Research Applications

N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic activities. N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(1-Cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide has been shown to have anti-diabetic activity by improving glucose tolerance and insulin sensitivity.

properties

IUPAC Name

N-(1-cyano-2-hydroxyethyl)-2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-19-11-2-3-12-9(8-20-13(12)5-11)4-14(18)16-10(6-15)7-17/h2-3,5,9-10,17H,4,7-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDLZZZYZVILOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CO2)CC(=O)NC(CO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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